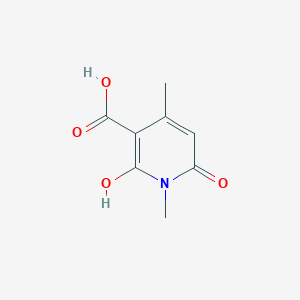

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-3-5(10)9(2)7(11)6(4)8(12)13/h3,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWFGRCXESHPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

Critical Considerations

- Substituent Compatibility : Hydroxy and methyl groups require precise positioning to avoid side reactions.

- Purification : Recrystallization (ethanol/methanol) or column chromatography is essential for high purity.

- Scalability : Hydrothermal and base-mediated methods show promise for industrial-scale production.

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exhibit notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from antimicrobial studies:

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 6-Hydroxy derivative | 8 µg/mL |

| Escherichia coli | 6-Hydroxy derivative | 8 µg/mL |

| Candida albicans | 6-Hydroxy derivative | 16 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Applications

Recent studies have highlighted the potential of this compound in anticancer research. Its derivatives have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain analogs exhibited cytotoxicity levels significantly greater than standard chemotherapeutic agents such as doxorubicin. The following table illustrates the cytotoxicity data:

| Compound | IC50 (µM) | Comparison Agent | Activity Level |

|---|---|---|---|

| Analog A | 0.4 | Doxorubicin | 2.5x more active |

| Analog B | 0.7 | - | Moderate |

| Analog C | 0.9 | - | Moderate |

The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases, indicating a promising avenue for further investigation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- Colon Cancer Study : In a preclinical model, treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections associated with biofilms.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, influencing biochemical pathways. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s unique substitution pattern (1,4-dimethyl and 6-hydroxy groups) distinguishes it from other pyridine-3-carboxylic acid derivatives. Key comparisons include:

*Similarity scores based on Tanimoto coefficients from structural databases .

Solubility and Stability

- Target Compound Derivatives : The azo dye derivative Cl-PAMOPC exhibits solubility >0.1 wt% in PGMEA, critical for industrial coating processes .

- Methyl vs. Hydroxyl Analogs : The 1,4-dimethyl groups in the target compound likely enhance hydrophobicity compared to unmethylated analogs like 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 10357-91-2), which is supplied in research-grade solutions (25 µL, 10 mM) .

- Thermal Stability : Cl-PAMOPC’s decomposition temperature (263°C) surpasses many analogs, attributed to its halogenated azo group and rigid pyridone core .

Biological Activity

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 27074-03-9) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- Melting Point : 275-277 °C

- Density : 1.32 g/cm³ (predicted)

- pKa : 3.77 (predicted)

Pharmacological Properties

Dihydropyridines are recognized for their role as calcium channel blockers and have been extensively studied for their cardiovascular effects. The biological activities of 6-hydroxy derivatives include:

- Antihypertensive Effects : Several studies have indicated that compounds similar to 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine exhibit significant antihypertensive properties through calcium channel modulation.

- Antitumor Activity : Research has shown that dihydropyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

- Antibacterial Properties : Some derivatives of dihydropyridines have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : There is emerging evidence that certain dihydropyridine compounds can protect neuronal cells from oxidative stress and neurotoxicity.

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry investigated the antihypertensive effects of various dihydropyridine analogs. The results indicated that specific substitutions on the pyridine ring significantly enhanced calcium channel blocking activity, leading to reduced blood pressure in hypertensive rat models .

Case Study 2: Antitumor Activity

In a recent investigation published in MDPI, researchers explored the cytotoxic effects of 3,4-dihydro-2(1H)-pyridones, including derivatives of 6-hydroxy compounds. The study found that these compounds effectively inhibited the proliferation of prostate cancer cells through apoptosis induction .

Case Study 3: Antibacterial Effects

Research conducted on various dihydropyridine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that hydroxyl substitutions enhance antibacterial efficacy .

Summary Table of Biological Activities

Q & A

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.